molecular formula C17H19N3O2S B2666757 N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-92-1

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No. B2666757
CAS RN: 1021135-92-1
M. Wt: 329.42
InChI Key: JNFMEMJPRPSLGP-UHFFFAOYSA-N
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Description

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, commonly known as DPPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPA is a pyridazinone derivative that exhibits potent anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of DPPA is not fully understood, but it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. DPPA has also been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
DPPA has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DPPA has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

One of the major advantages of DPPA is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of DPPA is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the study of DPPA. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to study its potential applications in the treatment of cancer, as it has been shown to exhibit potent anti-cancer effects in various in vitro and in vivo studies. Additionally, further research is needed to optimize the synthesis method of DPPA and improve its solubility and bioavailability.

Synthesis Methods

DPPA can be synthesized by reacting 2-(2,4-dimethylphenyl)-2-oxoethylthioacetic acid with hydrazine hydrate and then reacting the resulting compound with 3-bromo-2-chloropyridazine in the presence of a base. The final product is obtained by reacting the intermediate compound with propionic anhydride.

Scientific Research Applications

DPPA has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. DPPA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-4-16(22)18-15-7-8-17(20-19-15)23-10-14(21)13-6-5-11(2)9-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFMEMJPRPSLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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